

Tanegoside (C₂₆H₃₄O₁₂): A Technical Whitepaper

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Compound of Interest

Compound Name: Tanegoside

Cat. No.: B12373409

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Introduction

Tanegoside is a lignan compound with the molecular formula C₂₆H₃₄O₁₂. While research on this specific molecule is emerging, the broader class of lignans, particularly those derived from the *Ardisia* genus, has garnered significant scientific interest due to a wide range of potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific data on **Tanegoside**, focusing on its chemical properties, potential biological activities, and the experimental methodologies relevant to its study.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for research and development. The table below summarizes the key identifiers and characteristics of **Tanegoside A**, a prominent isomer of **Tanegoside**.

Property	Value	Source
Molecular Formula	C26H34O12	PubChem
Molecular Weight	538.5 g/mol	PubChem[1]
CAS Number	131653-21-9	BioCrick[2]
IUPAC Name	(2R,3R,4S,5S,6R)-2- [[[(2R,3R,4R)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-tetrahydrofuran-3-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol	PubChem
SMILES	<chem>COC1=C(C=CC(=C1)[C@H]2--INVALID-LINK--C(C3=CC(=C(C=C3)O)OC)O[C@H]4--INVALID-LINK--CO)O)O">C@HCO)O</chem>	PubChem[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	BioCrick[2]

Potential Biological Activities and Therapeutic Applications

Direct quantitative data on the biological activities of **Tanegoside** is limited in publicly accessible literature. However, based on the known properties of related lignans and extracts from its likely plant source, *Ardisia japonica*, several areas of therapeutic interest can be inferred. Lignans, as a class, are recognized for their antioxidant, anti-inflammatory, and neuroprotective properties.

Extracts of *Ardisia japonica*, which is a likely source of **Tanegoside**, have been traditionally used for treating cough and other pulmonary conditions. Pharmacological studies on these

extracts have indicated marked antitussive and expectorant effects. Furthermore, research on *Ardisia japonica* extracts has demonstrated anti-inflammatory and antioxidant activities.

While specific IC₅₀ or EC₅₀ values for **Tanegoside** are not yet widely reported, the general activities of related compounds suggest that it may be a valuable candidate for further investigation in the following areas:

- **Anti-inflammatory Effects:** Lignans are known to modulate inflammatory pathways.
- **Antioxidant Activity:** The phenolic structure of lignans contributes to their ability to scavenge free radicals.
- **Neuroprotection:** Several lignans have shown promise in protecting neuronal cells from damage.

Further research is required to isolate and quantify the specific bioactivities of **Tanegoside**.

Experimental Protocols

Detailed experimental protocols specifically for **Tanegoside** are not readily available. However, based on the study of other lignans and plant extracts with similar potential activities, the following standard assays would be appropriate for quantifying the biological effects of **Tanegoside**.

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- **Principle:** This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
- **Protocol:**
 - Prepare a stock solution of **Tanegoside** in a suitable solvent (e.g., DMSO).
 - Prepare a series of dilutions of the **Tanegoside** stock solution.

- Prepare a fresh solution of DPPH in methanol.
- In a 96-well plate, add a specific volume of each **Tanegoside** dilution to the DPPH solution.
- Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

- Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
- Protocol:
 - Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution.
 - Prepare a series of dilutions of the **Tanegoside** sample.
 - Add the **Tanegoside** dilutions to the FRAP reagent.
 - Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
 - Measure the absorbance at 593 nm.
 - Create a standard curve using a known antioxidant (e.g., $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$).
 - Express the antioxidant capacity of **Tanegoside** in terms of equivalents of the standard.

In Vitro Anti-inflammatory Assays

Inhibition of Albumin Denaturation Assay

- Principle: This assay uses the inhibition of heat-induced albumin denaturation as a model for protein denaturation, a hallmark of inflammation.
- Protocol:
 - Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).
 - Add various concentrations of **Tanegoside** to the reaction mixture.
 - Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
 - Incubate the samples at 37°C for 20 minutes.
 - Induce denaturation by heating at 70°C for 5 minutes.
 - After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
 - Calculate the percentage inhibition of protein denaturation and determine the IC₅₀ value.

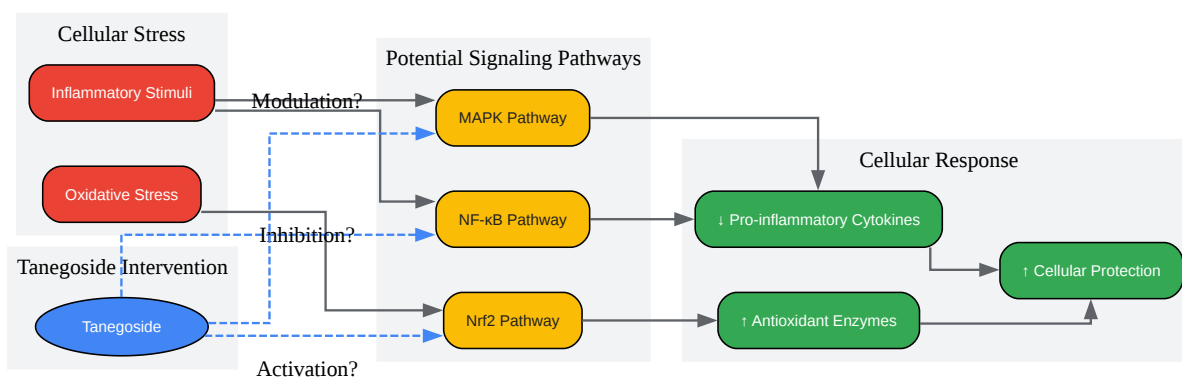
Lipoxygenase (LOX) Inhibition Assay

- Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory cascade.
- Protocol:
 - Prepare a solution of lipoxygenase in a suitable buffer.
 - Prepare a solution of the substrate (e.g., linoleic acid).
 - Pre-incubate the enzyme with various concentrations of **Tanegoside**.
 - Initiate the reaction by adding the substrate.
 - Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at 234 nm.

- Use a known LOX inhibitor (e.g., quercetin) as a positive control.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by **Tanegoside** have not yet been elucidated. However, based on the known mechanisms of other lignans with antioxidant and anti-inflammatory properties, potential pathways of interest for future investigation are depicted below.

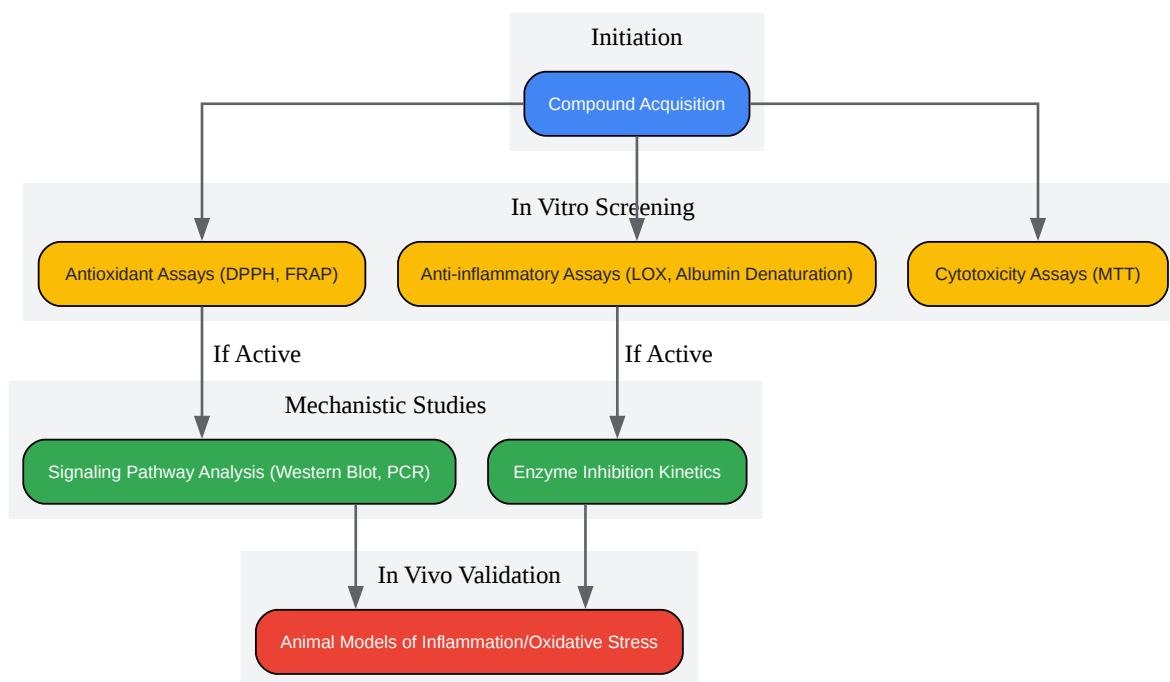


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Caption: Hypothetical signaling pathways potentially modulated by **Tanegoside**.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a logical progression for the initial biological characterization of **Tanegoside**.



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Caption: A proposed experimental workflow for the bioactivity screening of **Tanegoside**.

Conclusion and Future Directions

Tanegoside (C₂₆H₃₄O₁₂) represents a promising lignan for further pharmacological investigation. While direct evidence of its biological activity is currently scarce, its chemical class and origin from medicinally relevant plants like *Ardisia japonica* suggest a strong potential for antioxidant, anti-inflammatory, and other therapeutic effects.

Future research should prioritize the following:

- Isolation and Purification: Development of robust methods for the isolation and purification of **Tanegoside** in sufficient quantities for comprehensive biological testing.
- Quantitative Bioactivity Screening: Systematic evaluation of **Tanegoside** in a panel of in vitro assays to determine its antioxidant, anti-inflammatory, and cytotoxic properties, including the determination of IC50 and EC50 values.
- Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by **Tanegoside** to understand its mode of action.
- In Vivo Efficacy and Safety: Preclinical studies in relevant animal models to assess the therapeutic potential and safety profile of **Tanegoside**.

The generation of this critical data will be instrumental in unlocking the full therapeutic potential of **Tanegoside** for the development of novel pharmaceuticals.

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References

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